N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S2/c26-21(17-8-6-16(7-9-17)15-4-2-1-3-5-15)24-22-23-14-20(31-22)32(29,30)19-12-10-18(11-13-19)25(27)28/h1-14H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIIOFHLGLTAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. This is followed by the coupling of the resulting intermediate with 4-phenylbenzoyl chloride under appropriate conditions to yield the final product .
Chemical Reactions Analysis
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS: 313395-87-8)
This analog replaces the biphenyl group with a phenoxybenzamide moiety. IR and NMR data align closely with the title compound, confirming similar tautomeric behavior .
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS: 338397-07-2)
Here, a bromophenyl group and trifluoromethylphenyl substituent introduce steric bulk and strong electron-withdrawing effects. The molecular weight (503.33 g/mol) exceeds the title compound’s (~467 g/mol), suggesting divergent solubility and pharmacokinetic profiles .
Table 1: Structural and Physical Properties
Biphenyl Carboxamide Derivatives
N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide
Optimized for carbonic anhydrase inhibition, this compound replaces the thiazole-sulfonamide unit with a sulfamoylbenzyl group. The biphenyl-4-carboxamide core is retained, but the altered sulfonamide linkage reduces thiazole-mediated π-stacking interactions, impacting enzyme binding .
N-(3-(Dimethylamino)propyl)-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide
Incorporating a dimethylaminopropyl group enhances solubility via tertiary amine protonation. Unlike the title compound’s nitro group, the trifluoromethyl substituent offers milder electron withdrawal, favoring different target interactions .
Thiazole-Triazole Hybrids
Compounds like N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives exhibit dual heterocyclic systems. The triazole moiety introduces hydrogen-bonding capacity, contrasting with the title compound’s nitrobenzenesulfonyl group, which prioritizes electrostatic interactions .
Research Findings and Implications
- Synthetic Flexibility : The title compound’s nitrobenzenesulfonyl group enables regioselective modifications, as seen in Friedel-Crafts and alkylation reactions .
- Tautomeric Stability : IR data confirm thione tautomer dominance, unlike triazole-thiol analogs, which exhibit S-H stretches (~2500–2600 cm⁻¹) .
- Biological Potential: Structural analogs with biphenyl systems show activity against carbonic anhydrase and kinases, suggesting the title compound may target similar pathways .
Key Challenges :
- The nitro group’s strong electron-withdrawing nature may limit metabolic stability compared to CF₃ or sulfamoyl analogs.
- Biphenyl systems enhance hydrophobicity, necessitating formulation strategies for in vivo applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole and biphenyl moieties. Key steps include sulfonylation of the thiazol-2-amine intermediate using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Coupling with [1,1'-biphenyl]-4-carboxylic acid is achieved via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Reaction temperatures (0–25°C) and solvent polarity (DCM or DMF) critically affect sulfonylation efficiency, with yields ranging from 50% to 80% after purification by flash chromatography .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfonyl and carboxamide linkages. Diagnostic peaks include:
- Thiazole protons: δ 7.8–8.2 ppm (¹H NMR).
- Biphenyl aromatic protons: δ 7.4–7.6 ppm (¹H NMR).
- Sulfonyl group confirmation via IR (asymmetric S=O stretch at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity. For antimicrobial testing, minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution . Anticancer activity is assessed via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48-hour exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the compound’s biological activity?
- Methodological Answer : Discrepancies in activity data may arise from assay variability or impurities. Solutions include:
- Reproducibility checks : Re-synthesize the compound using published protocols and validate purity via HPLC (>95%).
- Structure-activity relationship (SAR) studies : Test analogs (e.g., nitro-to-cyano substitutions) to isolate functional group contributions .
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to purported targets (e.g., enzymes or receptors) .
Q. What strategies are effective for improving the compound’s solubility and bioavailability?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the carboxamide .
- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve cellular uptake, monitored via dynamic light scattering (DLS) and in vitro release studies .
Q. How can computational modeling guide the optimization of this compound’s activity?
- Methodological Answer :
- Molecular docking : Predict binding modes to targets (e.g., STING protein) using AutoDock Vina, with force fields adjusted for sulfonyl group polarization .
- QSAR models : Train regression models on analog datasets to prioritize substituents (e.g., electron-withdrawing groups on the biphenyl ring) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Low yields in sulfonylation : Optimize stoichiometry (1.2 eq sulfonyl chloride) and use scavengers (e.g., molecular sieves) to absorb HCl byproducts .
- Purification bottlenecks : Replace flash chromatography with recrystallization (solvent pair: ethyl acetate/hexane) or automated centrifugal partition chromatography .
Methodological Controversies & Best Practices
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Critical Analysis : Variability may stem from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) or assay conditions (serum concentration, incubation time). Best practices include:
- Standardized protocols : Follow NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series).
- Orthogonal assays : Confirm cytotoxicity via ATP-based assays (CellTiter-Glo) and apoptosis markers (Annexin V) .
Q. What are the limitations of current SAR studies for this compound?
- Critical Analysis : Most studies focus on thiazole and biphenyl modifications but neglect sulfonyl group tuning. Recommendations:
- Sulfonyl bioisosteres : Replace nitrobenzenesulfonyl with trifluoromethanesulfonyl to evaluate metabolic stability .
- Stereochemical effects : Synthesize enantiopure analogs (via chiral HPLC) to assess chirality-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
